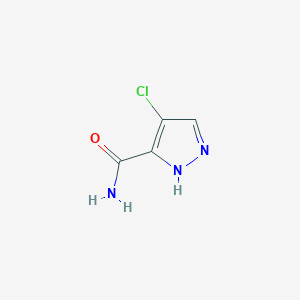

4-chloro-1H-pyrazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRADBHDGBSUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298233 | |

| Record name | 4-Chloro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33064-37-8 | |

| Record name | 4-Chloro-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33064-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1H-pyrazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 1h Pyrazole 5 Carboxamide and Its Derivatives

Established Synthetic Pathways for Pyrazole (B372694) Carboxamide Formation

The construction of the pyrazole carboxamide core is a well-trodden path in organic synthesis, with several reliable methods at the disposal of chemists. These established routes often involve multi-step sequences and the strategic use of key intermediates to build the desired molecular architecture.

Multi-Step Synthetic Protocols

The synthesis of pyrazole carboxamides frequently involves a series of sequential reactions. A common approach begins with the Vilsmeier-Haack reaction, a powerful tool for the formylation of activated aromatic and heterocyclic compounds. For instance, the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (edaravone) can yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. semanticscholar.org This aldehyde then serves as a versatile intermediate.

Subsequent oxidation of the pyrazole-4-carbaldehyde, often using reagents like potassium permanganate, converts the formyl group into a carboxylic acid. semanticscholar.org The resulting pyrazole-4-carboxylic acid can then be activated, for example, by conversion to the corresponding acid chloride using thionyl chloride. semanticscholar.orgresearchgate.net Finally, amidation of the acid chloride with an appropriate amine furnishes the target pyrazole-4-carboxamide. semanticscholar.org This multi-step process allows for the introduction of a wide variety of substituents on the amide nitrogen.

Another illustrative multi-step synthesis starts with the reaction of 2,3-dichloropyridine (B146566) with hydrazine (B178648) to form a pyridinyl-hydrazine intermediate. This is then reacted with diethyl maleate, followed by a sequence of halogenation, oxidation, and hydrolysis to yield a pyridinyl-1H-pyrazole-5-carboxylic acid. This key intermediate is then converted to its carbonyl chloride and subsequently reacted with an amine to produce the final pyridinyl-1H-pyrazole-5-carboxamide compounds. ciac.jl.cn

Similarly, the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives can be achieved through a multi-step process. This involves the initial formation of a hydrazone from a substituted acetophenone (B1666503) and phenylhydrazine, followed by a Vilsmeier-Haack reaction to construct the pyrazole ring and introduce a formyl group. Subsequent oxidation of the aldehyde to a carboxylic acid provides the key intermediate for further elaboration into carboxamides. rsc.org

Efficient and Green Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally benign and efficient synthetic methods. Green chemistry principles, such as the use of safer solvents, catalysts, and energy-efficient reaction conditions, are increasingly being applied to the synthesis of pyrazole carboxamides.

One such approach involves the reaction of ethyl acetoacetate (B1235776) with hydrazines in the presence of a catalytic amount of imidazole (B134444) in an aqueous medium. acs.org This method offers the advantages of using water as a solvent and a mild catalyst, aligning with the principles of green chemistry. acs.org The resulting 2-pyrazoline-5-one derivatives can be further functionalized. acs.org

Another green strategy utilizes multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, thereby reducing the number of synthetic steps and waste generation. mdpi.com For example, the four-component reaction of aromatic aldehydes, hydrazine hydrate (B1144303), β-ketoesters, and malononitrile (B47326) in an aqueous medium catalyzed by piperidine (B6355638) provides a rapid and efficient route to pyrano[2,3-c]pyrazole derivatives. mdpi.com

Synthesis via Chalcone (B49325) Derivatives and Semicarbazides

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of a variety of heterocyclic compounds, including pyrazole carboxamides. The reaction of chalcones with semicarbazide (B1199961) hydrochloride is a well-established method for the formation of pyrazoline-1-carboxamides. nih.govcbijournal.com This reaction can be carried out under various conditions, often in the presence of a base or a buffer system. nih.govcbijournal.com

For instance, stirring chalcones with semicarbazide hydrochloride in dioxane containing an acetic acid/sodium acetate (B1210297) buffer solution can directly yield pyrazole-1-carboxamides. nih.gov Alternatively, the reaction can be performed in ethanol (B145695) with potassium carbonate as a green and inexpensive catalyst to produce 3,5-diaryl-2-pyrazoline-1-carboxamides in good to excellent yields. cbijournal.com The initial products are often 4,5-dihydropyrazole-1-carboxamides (pyrazolines), which can then be oxidized to the corresponding aromatic pyrazole-1-carboxamides. nih.gov

The synthesis of the initial chalcones is typically achieved through a Claisen-Schmidt condensation of an appropriate aldehyde and ketone. orientjchem.org

Role of Key Intermediate Compounds in Synthetic Routes

The strategic use of key intermediates is fundamental to the successful synthesis of complex pyrazole carboxamides. These intermediates often provide a scaffold that can be elaborated in subsequent steps to introduce desired functional groups and substituents.

Table 1: Key Intermediates in Pyrazole Carboxamide Synthesis

| Intermediate | Synthetic Utility | Reference(s) |

| Pyrazole-4-carbaldehydes | Precursors to pyrazole-4-carboxylic acids and can be used in condensation reactions. | semanticscholar.orgresearchgate.net |

| Pyrazole-4-carboxylic Acids | Key precursors for the formation of pyrazole-4-carboxamides via activation (e.g., to acid chlorides) and subsequent amidation. | semanticscholar.orgresearchgate.netnih.gov |

| 1,3-Dicarbonyl Compounds | Classic building blocks that react with hydrazines to form the pyrazole ring (Knorr synthesis). | nih.gov |

| Pyridinyl-1H-pyrazole-5-carboxylic acid | An intermediate for synthesizing pyrazole carboxamides with a pyridinyl substituent. | ciac.jl.cn |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | A versatile intermediate obtained from a Vilsmeier-Haack reaction, which can be oxidized to the corresponding carboxylic acid. | semanticscholar.org |

For example, 1-aryl-1H-pyrazole-4-carbonyl chlorides, derived from the corresponding carboxylic acids, are highly reactive intermediates that readily undergo nucleophilic substitution with amines to form a diverse range of pyrazole-4-carboxamides. researchgate.net Similarly, the synthesis of pyridyl-pyrazole-5-carboxylic acid amide compounds relies on the initial formation of the key intermediate pyridinyl-1H-pyrazole-5-carboxylic acid. ciac.jl.cn

Advanced Synthetic Techniques

To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis have been employed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. acs.orgnih.gov This technology has been successfully applied to the synthesis of various pyrazole derivatives, including pyrazole carboxamides. mdpi.comjst.go.jp

The synthesis of pyrazole-carboxamides from chalcones and semicarbazide can be significantly accelerated using microwave irradiation. mdpi.com This method provides a rapid and efficient alternative to conventional heating. mdpi.com For example, the microwave-assisted synthesis of pyrazole derivatives from chalcone analogs and hydrazine hydrate has been reported to be highly efficient. nih.gov

Furthermore, microwave-assisted organic synthesis has been utilized in multicomponent reactions to produce complex heterocyclic systems containing the pyrazole core. mdpi.com For instance, the three-component reaction of 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N,N-dimethylformamide dimethyl acetal, and various amines under microwave irradiation provides a rapid entry to pyrazole derivatives. mdpi.com The benefits of microwave-assisted synthesis include shorter reaction times (minutes instead of hours) and often higher product yields compared to conventional methods. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference(s) |

| Synthesis of N'-substituted hydrazides | 7–9 hours | 9–10 minutes | acs.org |

| Three-component synthesis of pyrazoles | Not specified | 9–10 minutes | mdpi.com |

| Synthesis from chalcones and semicarbazide | Hours | Minutes | mdpi.com |

Strategies for Structural Diversification and Analog Synthesis

The foundational structure of 4-chloro-1H-pyrazole-5-carboxamide presents a significant scaffold for creating novel chemical entities with a wide array of potential uses. The primary strategies for diversifying this structure involve the targeted introduction of various functional groups onto the pyrazole ring and the specific synthesis of distinct regioisomers.

Introduction of Varied Functional Groups on the Pyrazole Ring

The modification of chemical and pharmacological characteristics of pyrazole derivatives is achievable through the introduction of diverse functional groups to the pyrazole ring. researchgate.net This strategic functionalization allows for the meticulous design of compounds with improved properties. researchgate.net

A frequently employed synthetic route is the Vilsmeier-Haack reaction. As an example, beginning with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (edaravone), it is possible to synthesize 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. semanticscholar.org This intermediate can subsequently be oxidized to form the corresponding carboxylic acid, which serves as a direct precursor to the desired carboxamide. semanticscholar.org This synthetic sequence facilitates the introduction of a chlorine atom at the C4 position and a carboxamide group at the C5 position, in addition to a phenyl group at the N1 position and a methyl group at the C3 position. semanticscholar.org

Further diversification of the scaffold can be accomplished by reacting the pyrazole-4-carbonyl chloride intermediate with a variety of amines, thereby generating an extensive library of pyrazole-4-carboxamide derivatives. semanticscholar.org For instance, reactions with primary amines, including those that are benzo-fused, aliphatic, and hydrazines, can be utilized to expand the range of analogs. semanticscholar.org

The N1 position of the pyrazole ring is another critical point for introducing structural variety. For example, a series of N-substituted derivatives of N′-phenylpicolinohydrazide has been successfully synthesized. researchgate.net The introduction of different aryl groups at this N1 position can markedly alter the properties of the resulting compound. ontosight.ai

The addition of methyl groups to the pyrazole ring can enhance its nucleophilicity, which may, in turn, affect the outcomes of subsequent reactions like iodination. researchgate.net The presence of electron-withdrawing groups is also known to influence the molecule's efficacy in various applications. nih.gov

Below is a table of exemplary compounds featuring varied functional groups on the pyrazole ring.

| Compound Name | Key Functional Groups | Starting Material (if specified) |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 5-chloro, 3-methyl, 1-phenyl, 4-carbaldehyde | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one semanticscholar.org |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 5-chloro, 3-methyl, 1-phenyl, 4-carboxylic acid | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde semanticscholar.org |

| 5-chloro-N-cyclopropyl-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide | 5-chloro, N-cyclopropyl, 1-(3,4-dimethylphenyl) | Not Specified ontosight.ai |

| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | 4-cyano, 1-phenyl, 5-yl-amino, 1,3-diphenyl | Not Specified rsc.org |

Synthesis of Specific Regioisomers and Their Differentiation

The synthesis of pyrazoles can often result in the formation of multiple regioisomers. Consequently, the development of regioselective synthetic methodologies is of high importance. A prevalent method for the synthesis of 1-aryl-3,4,5-substituted pyrazoles is the condensation of 1,3-diketones with arylhydrazines. The regioselectivity of this reaction can be substantially enhanced through the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), conducted at room temperature. organic-chemistry.org The yield can be further improved by the addition of aqueous hydrochloric acid. organic-chemistry.org

An alternative strategy for achieving high regioselectivity is through the 1,3-dipolar cycloaddition of diazo compounds, which are generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals. thieme.de This approach offers an efficient pathway to 3,5-disubstituted pyrazoles. thieme.de Furthermore, a one-pot synthesis for preparing 3,5-disubstituted pyrazoles with high regioselectivity involves the reaction of phenylacetylene (B144264) with aromatic aldehydes, molecular iodine, and hydrazines. nih.gov

The differentiation between resulting regioisomers is commonly carried out using spectroscopic techniques. Specifically, Nuclear Overhauser Effect (NOE) NMR experiments serve as a definitive method for confirming the structure of the predominant pyrazole isomer. organic-chemistry.org In certain instances, the separation of regioisomers can be effectively achieved through silica (B1680970) gel chromatography. nih.gov

As an illustration, in the synthesis of tetra-substituted phenylaminopyrazoles, a one-pot condensation involving active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines has been shown to be exceptionally regio- and chemo-selective, affording a single N1-substituted pyrazole derivative. nih.gov To unequivocally establish the regioselectivity, a stepwise synthetic approach can be employed. The resulting isomers can then be identified and distinguished through detailed NMR and mass spectrometry analyses, with computational simulations offering a structural basis for their differing characteristics, such as their behavior during chromatography. nih.gov

The table below presents examples of regioisomers and related compounds.

| Compound Class | Synthetic Method | Method for Differentiation |

| 1-Aryl-3,4,5-substituted pyrazoles | Condensation of 1,3-diketones with arylhydrazines in aprotic solvents organic-chemistry.org | NOE NMR experiments organic-chemistry.org |

| 3,5-Disubstituted pyrazoles | 1,3-dipolar cycloaddition of diazo compounds with bromovinyl acetals thieme.de | Not Specified |

| 1,3,4,5-Substituted pyrazoles | Cycloaddition of a 4-iodo-3-(4-methoxy phenyl)-1,2,3-oxadiazol-3-ium-5-olate with ethyl bromopropiolate nih.gov | Silica gel chromatography nih.gov |

| Tetra-substituted phenylaminopyrazoles | One-pot condensation of active methylene reagents, phenylisothiocyanate, and substituted hydrazine nih.gov | NMR and mass spectrometry, computational simulations nih.gov |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Insights

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural characteristics of pyrazole (B372694) derivatives. By employing methods such as B3LYP with various basis sets, researchers can accurately predict molecular geometries, electronic distributions, and spectroscopic properties.

Molecular Geometry Optimization and Conformation Analysis

Theoretical optimization of the molecular structure of 4-chloro-1H-pyrazole and its derivatives provides crucial data on bond lengths and angles. For the related compound 4-chloro-1H-pyrazole, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been performed to determine its optimized geometry. ufrj.brresearchgate.net The crystal structure of 4-chloro-1H-pyrazole has been determined to have orthorhombic symmetry at 170 K. nih.gov This is isostructural to its bromo analog. nih.gov The structure exhibits intermolecular N-H···N hydrogen bonding. nih.gov

A study on N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide involved its synthesis and characterization using various spectroscopic methods, with its structure further confirmed by single-crystal X-ray diffraction. nih.gov

Table 1: Selected Optimized Bond Lengths and Angles for a Pyrazole Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C10=N1 | 1.283(2) |

| C11–S1 | 1.670(15) |

| C-N | 1.334(2) - 1.335(2) |

| C-N (pyrrole-like) | 1.356 |

| C-N (pyridine-like) | 1.350 |

| Data sourced from theoretical calculations on related pyrazole structures. nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

Electronic Structure Analysis (HOMO-LUMO, NBO, MEP)

The electronic properties of pyrazole derivatives are key to understanding their reactivity and potential as pharmacologically active agents. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and accepting capabilities of a molecule. aimspress.com

The HOMO-LUMO energy gap is a significant parameter that reflects the chemical reactivity and kinetic stability of a molecule. aimspress.com For a related pyrazole derivative, the HOMO and LUMO energy values were calculated to be -5.63 eV and -1.41 eV, respectively, resulting in an energy gap of 4.22 eV. jcsp.org.pk A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability. nih.gov

Natural Bond Orbital (NBO) analysis is employed to investigate charge transfer and delocalization within the molecule. chemrxiv.org It provides a detailed picture of the donor-acceptor interactions. researchgate.net

The Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. aimspress.com In the MEP of pyrazole derivatives, the negative potential regions, typically around electronegative atoms like nitrogen and oxygen, indicate favorable sites for electrophilic attack, while positive regions are susceptible to nucleophilic attack. nih.gov

Table 2: Electronic Properties of a Pyrazole Derivative

| Property | Value (eV) |

| HOMO Energy | -5.63 |

| LUMO Energy | -1.41 |

| Energy Gap (ΔE) | 4.22 |

| Data from DFT calculations on a related pyrazole structure. jcsp.org.pk |

This table is interactive. Click on the headers to sort the data.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency calculations are instrumental in assigning and interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of the molecule, which can then be correlated with the observed spectral bands. researchgate.net For instance, in a study of a pyrazine (B50134) derivative, the characteristic C-Cl stretching and deformation modes were identified and assigned based on theoretical calculations. researchgate.net Such analyses help in confirming the molecular structure and understanding the vibrational dynamics.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is invaluable in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking studies on various pyrazole derivatives have revealed their binding modes with several important protein targets. For example, derivatives of N,1,3-triphenyl-1H-pyrazole-4-carboxamide have been docked into the active site of Aurora-A kinase. nih.gov These studies often show that the pyrazole core and its substituents form crucial hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the target protein. researchgate.netresearchgate.net

In a study of pyrazole-carboxamides as potential carbonic anhydrase inhibitors, molecular docking revealed better interactions for the synthesized compounds compared to the reference inhibitor, acetazolamide (B1664987). nih.gov Similarly, docking of pyrazole derivatives into the active site of cyclooxygenase-2 (COX-2) highlighted the importance of the 4,5-dihydro-1H-pyrazole ring for binding. researchgate.net

Identification of Potential Biological Targets

Through molecular docking, several potential biological targets for pyrazole-based compounds have been identified. These include enzymes and receptors involved in various diseases. Pyrazole derivatives have shown potential as inhibitors of:

Aurora Kinases: Implicated in cancer. nih.gov

Carbonic Anhydrase: A target for diuretics and anti-glaucoma agents. nih.govnih.gov

Cyclooxygenase (COX) enzymes: Targets for anti-inflammatory drugs. researchgate.net

Receptor Tyrosine Kinases (e.g., VEGFR-2): Involved in angiogenesis and cancer. researchgate.net

Protein Kinases (e.g., CDK2): Crucial for cell cycle regulation and a target in cancer therapy. researchgate.net

Cytochrome P450 enzymes (e.g., CYP121A1): Essential for the viability of Mycobacterium tuberculosis. nih.govacs.org

These computational predictions provide a strong basis for further experimental validation and the development of novel therapeutic agents based on the 4-chloro-1H-pyrazole-5-carboxamide scaffold.

Estimation of Binding Affinities and Scoring Functions

The estimation of binding affinity is a critical component of computational drug design, helping to predict the potency of a compound towards its target protein. Scoring functions are computational methods used to approximate the binding free energy of a ligand-protein complex.

In studies of pyrazole-carboxamide derivatives, various scoring functions are employed to rank and prioritize compounds after molecular docking. For instance, in the development of pyrazole-carboxamides as carbonic anhydrase inhibitors, the binding scores for newly synthesized compounds were calculated to be significantly better than the standard inhibitor acetazolamide (AAZ). The most active compounds, 6a and 6b, demonstrated higher binding affinities for both hCA I and hCA II receptors compared to AAZ. researchgate.net Similarly, in the design of 1H-pyrazole-5-carboxamide derivatives as anti-prostate cancer agents, molecular docking simulations were used to predict the binding modes and affinities of the compounds with the androgen receptor. nih.gov

A study on pyrazole-5-carboxamides as inhibitors of the receptor for advanced glycation end products (RAGE) also utilized molecular docking to support their inhibitory activity. nih.gov Furthermore, in the virtual screening of pyrazole derivatives of usnic acid as anti-hyperglycemic agents, docking scores for the top compounds against PPARγ agonists ranged from -7.6 to -9.2 kcal/mol. nih.gov

| Compound/Derivative Class | Target Protein | Scoring/Binding Affinity Data | Reference |

| Pyrazole-carboxamide sulfonamides | hCA I & hCA II | Better binding scores than acetazolamide | researchgate.net |

| 1-methyl-1H-pyrazole-5-carboxamides | Androgen Receptor | Docking simulations predicted binding | nih.gov |

| Pyrazole-5-carboxamides | RAGE | Docking supported inhibitory activity | nih.gov |

| Pyrazole derivatives of usnic acid | PPARγ agonists | Docking scores: -7.6 to -9.2 kcal/mol | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of key intermolecular interactions.

For novel pyrazole-carboxamides bearing a sulfonamide moiety, 50 ns MD simulations were performed to analyze the stability of the docked complexes with human carbonic anhydrase (hCA) I and II. The simulations revealed that the most potent compounds exhibited good stability within the binding sites, with only minor conformational changes and fluctuations. nih.gov

In another study on pyrazole derivatives of usnic acid targeting PPARγ, MD simulations were conducted to verify the stability of the ligand-protein complexes and the binding poses obtained from docking experiments. nih.gov These simulations confirmed the stability of the lead compound within the active site of the receptor. nih.gov The use of MD simulations is a common practice to validate docking results and to gain a deeper understanding of the binding dynamics of pyrazole-carboxamide derivatives. nih.govnih.gov

| Compound Class | Target Protein | Simulation Time | Key Findings | Reference |

| Pyrazole-carboxamide sulfonamides | hCA I & hCA II | 50 ns | Good stability of docked complexes | nih.gov |

| Pyrazole derivatives of usnic acid | PPARγ | Not Specified | Confirmed stability of ligand-protein complex | nih.gov |

Application in Structure-Based Drug Design and Virtual Screening

Structure-based drug design (SBDD) and virtual screening are powerful computational strategies that leverage the three-dimensional structure of a biological target to identify and design new inhibitors. These approaches have been extensively applied to the discovery of novel pyrazole-carboxamide derivatives with a wide range of biological activities.

In the development of anti-prostate cancer agents, structural modifications of lead compounds were guided by molecular modeling to synthesize a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives. nih.gov This led to the identification of a compound that effectively blocked the expression of prostate-specific antigen (PSA). nih.gov Similarly, a series of pyrazole-5-carboxamides were designed and synthesized as novel inhibitors of the RAGE receptor for the potential treatment of Alzheimer's disease, with structure-activity relationships (SAR) established through extensive biological evaluation and supported by molecular docking. nih.gov

Virtual screening has also been a fruitful approach. A study on pyrazole derivatives of usnic acid used virtual screening to identify potential anti-hyperglycemic agents targeting PPARγ. nih.gov This process involved filtering a library of compounds based on their physicochemical properties and then docking them into the active site of the target protein to identify promising hits. nih.gov The application of these computational methods allows for the rapid and cost-effective exploration of large chemical spaces to discover novel bioactive molecules. mdpi.comrsc.org

Structure Activity Relationship Sar Investigations of Pyrazole Carboxamides

Impact of Substituent Modifications on Biological Activities

The biological activity of pyrazole (B372694) carboxamide derivatives is highly sensitive to the nature and position of various substituents on both the pyrazole ring and the carboxamide moiety. Modifications can influence the compound's lipophilicity, solubility, and binding affinity to biological targets through steric and electronic effects.

Substitutions on the pyrazole ring are pivotal. For instance, in a series of 3,4,5-substituted pyrazoles designed as inhibitors of meprin α and β, the introduction of different lipophilic groups at the N1 position, such as methyl and phenyl moieties, resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted pyrazole. nih.gov The groups attached to the carbon atoms of the pyrazole ring also play a significant role. The 3,5-diphenylpyrazole derivative, without additional functional groups on the phenyl rings, demonstrated high inhibitory activity in the low nanomolar range against meprin α. nih.gov Replacing one of the phenyl groups with smaller residues like methyl or benzyl groups decreased inhibitory activity, while a cyclopentyl moiety resulted in similar activity. nih.gov

Modifications to the amide portion of the scaffold are equally crucial for tuning activity. In the development of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, converting a screening hit to various amide analogues revealed important SAR trends. nih.gov The incorporation of a hydroxyl group on the amide substituent generally increased potency. nih.gov Furthermore, SAR analysis of pyrazole-imidazoline derivatives showed that adding electron-donating and electron-acceptor substituents, including halogens like bromine and chlorine or methyl groups at the para-position of a benzene ring, could increase potency against Trypanosoma cruzi. nih.gov

The following table illustrates the impact of substituent changes on the amide portion of a pyrazole scaffold on its TNAP inhibitory potency.

| Compound | R Group on Amide | IC50 (µM) |

| 9a | 2,4-dichloro-5-fluorophenyl | 0.10 |

| 9j | 2,4-dichlorophenyl | 0.08 |

| 9k | 2,4-dichloro-5-fluorobenzyl | 0.12 |

| 9v | 2,4-dichlorobenzyl | 0.005 |

This table demonstrates that for this particular series, the 2,4-dichloro analogues were consistently more potent than the corresponding 2,4-dichloro-5-fluoro analogues. The benzyl-substituted amide (9v) was significantly more potent than the phenyl-substituted one (9j). nih.gov

Positional Isomerism and Regioselectivity Effects on Activity

The spatial arrangement of substituents on the pyrazole carboxamide scaffold, known as positional isomerism, can have a profound effect on biological activity. This is often attributed to the specific geometry required for optimal binding to a biological target, such as an enzyme's active site.

A clear example of this is seen in the development of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. Penthiopyrad, a fungicide containing a pyrazole carbonyl moiety and a thiophene amine moiety, shows significant differences in activity against gray mold between its positional isomers. nih.gov This difference in activity has been linked to varying binding affinities to the succinate dehydrogenase (SDH) enzyme. nih.gov

In a study investigating bioisosteric replacement of a phenyl group with a thienyl group, three different regioisomers of N-(substituted-thienyl)carboxamide were synthesized and evaluated for their fungicidal activity. The results highlighted the critical nature of the substituent's position on the thiophene ring. nih.gov

| Isomer Type | Structure Description | Relative Activity Level |

| Type A | N-(2-substituted-3-thienyl)carboxamide | High |

| Type B | N-(4-substituted-3-thienyl)carboxamide | High |

| Type C | N-(3-substituted-2-thienyl)carboxamide | Significantly Lower |

| Type D | N-(2-substituted)-phenylcarboxamide (Reference) | High |

As shown in the table, the Type A and Type B isomers, N-(2-substituted-3-thienyl)carboxamide and N-(4-substituted-3-thienyl)carboxamide, exhibited fungicidal activity comparable to the N-phenyl derivative (Type D). nih.gov However, the Type C isomer, N-(3-substituted-2-thienyl)carboxamide, showed markedly lower activity both in vivo and in vitro, which was consistent with its lower inhibitory effect on the SDH enzyme. nih.gov This demonstrates that even a subtle change in the attachment point of the carboxamide group to the thiophene ring can lead to a dramatic loss of biological function.

Elucidation of Pharmacophoric Requirements for Specific Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For pyrazole carboxamides, docking studies and SAR analyses have helped to define the key pharmacophoric features necessary for interaction with various biological targets.

For kinase inhibition, the pyrazole-carboxamide skeleton often serves as a crucial scaffold for establishing key interactions within the ATP-binding site. In a series of 1H-pyrazole-3-carboxamide derivatives designed as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), the core structure was found to form three conserved hydrogen bonds with the hinge region of both enzymes. mdpi.com The general pharmacophore for this class of inhibitors includes:

A hydrogen-bonding scaffold: The pyrazole-3-carboxamide core.

A hydrophobic pocket occupant: An aromatic heterocycle moiety that fits into a hydrophobic region of the binding site. mdpi.com

A solvent-exposed group: A group, such as piperazine, that extends into the solvent-accessible area. mdpi.com

Similarly, in antitrypanosomal agents, the carboxamide linker is a key pharmacophoric element. The nitrogen and oxygen atoms of the carboxamide group in one hit compound were observed to form hydrogen bonds with key residues (aspartate 161, serine 25, and glycine 23) in the active site of cruzipain, a vital enzyme for the parasite Trypanosoma cruzi. nih.gov

For SDHI fungicides, the pyrazole carboxamide structure is a well-established pharmacophore that targets the ubiquinone-binding site of the succinate dehydrogenase enzyme complex. researchgate.net Molecular docking studies indicate that these compounds interact with key amino acid residues, such as tryptophan, through hydrogen bonds and π-π stacking interactions. researchgate.net

Rational Design Principles for Enhanced Potency and Selectivity

Rational drug design utilizes the understanding of SAR and pharmacophoric requirements to create compounds with improved potency and selectivity. For pyrazole carboxamides, several principles have been successfully applied.

One primary strategy is hit-to-lead optimization , where a moderately active compound ("hit") from a high-throughput screen is systematically modified to produce a highly potent "lead" candidate. For example, a pyrazole-based TNAP inhibitor with an initial IC50 value of 0.98 µM was optimized through the synthesis of two focused libraries of analogues. nih.gov This effort led to the discovery of compound 9v , which was approximately 200 times more potent (IC50 = 5 nM) and showed high selectivity against related enzymes. nih.gov

Another powerful approach is structure-based design , which relies on knowledge of the three-dimensional structure of the target protein. This was used to optimize 1H-pyrazole-3-carboxamide derivatives as kinase inhibitors. The design strategy involved a step-by-step structural optimization that considered the distinct pockets within the enzyme's active site: a hydrophilic pocket, an aromatic linker region, and a deep hydrophobic pocket. mdpi.com By systematically combining piperazine (for the hydrophilic pocket), a benzene ring (as a linker), and a bulkier fused ring (for the hydrophobic pocket), researchers significantly increased the inhibitory activity against CDK2/4 and FLT3. mdpi.com The resulting compound, 8t , exhibited sub-nanomolar potency against its targets. mdpi.comnih.gov

Bioisosteric replacement is another key principle, where one functional group is replaced by another with similar physicochemical properties to enhance activity or improve pharmacokinetic properties. researchgate.net This can be used to probe key structural features of a pharmacophore. researchgate.net Furthermore, achieving selectivity —the ability of a drug to act on a specific target while sparing others—is a major goal. This can be engineered by exploiting differences in the flexibility of target and off-target proteins or through "negative design," where a functional group is introduced to create electrostatic repulsion with residues in the binding site of an off-target protein. acs.org These rational design principles allow for the transformation of initial findings into highly effective and specific pyrazole carboxamide-based agents. researchgate.net

Following a comprehensive search for scientific literature, no specific research data was found for the chemical compound 4-chloro-1H-pyrazole-5-carboxamide regarding its biological and therapeutic potential. The search included queries aimed at uncovering its anti-infective and anticancer properties as per the requested outline.

While there is extensive research available for the broader class of pyrazole carboxamide derivatives, the strict requirement to focus solely on "this compound" cannot be met due to the absence of specific studies on this particular molecule in the available databases. Information on related compounds, such as those with different substitution patterns on the pyrazole ring or attached phenyl groups, cannot be used as it would fall outside the explicit scope of the request.

Therefore, it is not possible to generate an article detailing the antifungal, antibacterial, antitubercular, antimalarial, or anticancer activities of this compound at this time. Further scientific investigation into this specific compound would be required before such an analysis could be compiled.

Biological Activities and Therapeutic Potential Research Perspectives

Anticancer Research Initiatives

Kinase Inhibition Profiles

The pyrazole (B372694) carboxamide scaffold is a recognized pharmacophore in the design of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. researchgate.net Derivatives of 4-chloro-1H-pyrazole-5-carboxamide have been investigated for their ability to inhibit a variety of kinases.

Cyclin-Dependent Kinase 2 (CDK2): Several novel pyrazole derivatives have been designed and synthesized as potential CDK2 inhibitors. nih.gov For instance, certain pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) compounds have shown inhibitory activity against CDK2/cyclin A2 protein kinase. nih.gov One particular pyrazole derivative demonstrated potent anti-proliferative activity and was confirmed to inhibit CDK2 in HCT-116 cell lines. asianpubs.org This compound also induced significant cell cycle arrest in the G1 phase and promoted apoptosis. asianpubs.org

Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have been explored as inhibitors of EGFR, a key target in cancer therapy. nih.gov Some fused pyrazole derivatives have exhibited potent dual inhibition of EGFR and VEGFR-2. nih.gov

Janus Kinase (JAK): New pyrazole-5-carboxamide derivatives have been tested against target proteins, including JAK1, through docking studies, with many showing promising cytotoxicity profiles. researchgate.net

Phosphoinositide 3-kinase (PI3K): A series of novel pyrazole carbaldehyde derivatives were designed as potential PI3K inhibitors for anticancer drug development. One compound, in particular, was identified as a potent PI3K inhibitor with excellent cytotoxicity against MCF7 breast cancer cells. nih.gov

Aurora A/B Kinase: N-1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been prepared and evaluated for their inhibitory activity against Aurora-A kinase, with one compound showing significant inhibition. nih.gov

BCR-Abl Kinase: While direct inhibition of BCR-Abl by this compound derivatives is not extensively documented in the provided results, the broader class of pyrazole derivatives has been investigated for activity against various kinases, suggesting a potential avenue for future research.

MEK1: The anticancer activity of N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives has been assessed, with one compound showing the most potency to inhibit MEK1. acs.org

Chk2: Information regarding the direct inhibition of Chk2 by this compound derivatives is limited in the provided search results, indicating a potential gap in the current research landscape.

| Kinase Target | Key Findings for Pyrazole Carboxamide Derivatives | Reference |

|---|---|---|

| CDK2 | Potent inhibition, G1 phase cell cycle arrest, and apoptosis induction. | nih.govasianpubs.org |

| EGFR | Dual inhibition of EGFR and VEGFR-2. | nih.gov |

| JAK1 | Promising cytotoxicity profiles in docking studies. | researchgate.net |

| PI3K | Potent inhibition with excellent cytotoxicity against breast cancer cells. | nih.gov |

| Aurora A | Significant inhibitory activity. | nih.gov |

| MEK1 | Potent inhibition observed. | acs.org |

DNA Binding Interactions and Mechanistic Insights

Beyond kinase inhibition, some pyrazole carboxamide derivatives exert their anticancer effects by interacting directly with DNA. nih.govrsc.org This interaction can disrupt DNA replication and transcription, leading to cell death.

A study on novel 1H-pyrazole-3-carboxamide derivatives investigated their DNA-binding interaction to understand their antitumor mechanisms. nih.gov A DNA minor groove binding model was proposed, and the binding affinity was experimentally determined. nih.gov One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, displayed the highest DNA-binding affinity and was shown to affect DNA conformation significantly. nih.gov Furthermore, this compound demonstrated the ability to cleave supercoiled plasmid DNA, suggesting that DNA may be a key target for this class of pyrazole derivatives. nih.gov

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are another important class of enzymes involved in gene expression regulation, and their inhibitors are a promising class of anticancer agents. Several studies have explored the potential of pyrazole derivatives as HDAC inhibitors.

A series of novel thiol-based HDAC inhibitors incorporating a 3-phenyl-1H-pyrazole-5-carboxamide scaffold were synthesized and evaluated. nih.gov One of these compounds was identified as a more potent inhibitor of total HDACs than the approved drug Vorinostat. nih.gov Structure-activity relationship (SAR) analyses provided insights for further optimization of these compounds as HDAC inhibitors. nih.gov Another study focused on designing 3-aryl pyrazoles as dual inhibitors of CDK2 and HDAC, with some compounds exhibiting potent inhibition of both targets. researchgate.net

In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines

The anticancer potential of this compound derivatives has been extensively evaluated through in vitro cytotoxicity and antiproliferative studies on various cancer cell lines.

HCT116 (Colon Cancer): Several pyrazole derivatives have shown significant antiproliferative activity against the HCT116 human colon cancer cell line. mui.ac.irresearchgate.net For instance, some novel pyrazole-5-carboxamide derivatives exhibited promising cytotoxicity profiles against this cell line. researchgate.net

HepG2 (Liver Cancer): The cytotoxicity of pyrazole derivatives against HepG2 liver cancer cells has been a focus of multiple studies. nih.govresearchgate.net Some newly synthesized compounds showed potent cytotoxicity against HepG2 cells, with IC50 values in the low micromolar range. nih.gov

MCF-7 (Breast Cancer): Pyrazole derivatives have been evaluated for their activity against the MCF-7 breast cancer cell line. nih.govnih.gov Carbothioamide/carboxamide-based pyrazoline analogs have shown potent cytotoxic activity against MCF-7 cells. rsc.org

| Cell Line | Cancer Type | Key Findings for Pyrazole Carboxamide Derivatives | Reference |

|---|---|---|---|

| HCT116 | Colon Cancer | Significant antiproliferative activity and promising cytotoxicity. | researchgate.netmui.ac.irresearchgate.net |

| HepG2 | Liver Cancer | Potent cytotoxicity with low micromolar IC50 values. | nih.govresearchgate.net |

| MCF-7 | Breast Cancer | Potent cytotoxic activity. | nih.govrsc.orgnih.gov |

Neurological and Neurodegenerative Research Focus

In addition to their anticancer properties, pyrazole carboxamide derivatives have emerged as promising candidates for the treatment of neurological and neurodegenerative disorders, such as Alzheimer's disease. wikipedia.org Their mechanism of action in this context often involves the inhibition of key enzymes in the brain.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a critical role in the metabolism of neurotransmitters. acs.org Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. nih.gov Pyrazole and its derivatives have been extensively studied as MAO inhibitors. acs.orgnih.gov

A study focused on the design and evaluation of pyrazole carboxamide derivatives as multifunctional agents for Alzheimer's disease found that these compounds could act as MAO-B inhibitors. wikipedia.org In silico docking studies were used to predict the binding interactions with the MAO-B protein. wikipedia.org

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Pyrazole carboxamide derivatives have shown potential as AChE inhibitors. wikipedia.org

In a study of multifunctional anti-Alzheimer's agents, synthesized pyrazole carboxamide derivatives were evaluated for their AChE inhibitory activity, and selected compounds significantly reduced AChE activity in the brain. wikipedia.org Another study on novel pyrazole carboxamide derivatives identified them as potent inhibitors of cholinesterases, including AChE.

Enzymatic Inhibition Studies

Derivatives of pyrazole carboxamide have been synthesized and investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov CAs are metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic potential for conditions such as glaucoma, epilepsy, and certain cancers. nih.gov

Studies on a series of benzenesulfonamides incorporating pyrazole-carboxamide moieties have revealed isoform-selective inhibition against cytosolic isoforms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IX and XII). nih.govnih.gov The selectivity of these inhibitors is influenced by the specific substituents on the pyrazole ring. For instance, the presence of certain hydroxyphenyl groups at position 3 of the pyrazole ring was found to significantly influence the inhibitory activity against hCA I and hCA II. nih.gov This line of research aims to design highly selective inhibitors for specific hCA isoforms, which could lead to more targeted pharmacological interventions. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by a Pyrazole Carboxamide Derivative

| Compound | Target Isoform | Inhibitory Activity |

| 3-(2-hydroxy-4-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide (4b) | hCA I | Active |

| This table highlights the activity of a specific pyrazole carboxamide derivative against a carbonic anhydrase isoform as noted in research. nih.gov |

The pyrazole carboxamide moiety is a key component in a class of fungicides known as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). nih.govresearchgate.net SDH, or mitochondrial complex II, is a vital enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain. nih.gov By inhibiting SDH, these compounds block fungal respiration, leading to cell death. researchgate.net

Research into novel SDHI fungicides has focused on synthesizing various pyrazole-carboxamide derivatives. nih.gov The general structure of these carboxamide fungicides consists of a polar group, an amide bond, and a hydrophobic tail, which interact with the ubiquinone binding site (Q-site) of the SDH enzyme. researchgate.net Studies involving the synthesis and evaluation of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides have identified compounds with significantly higher inhibitory activity against porcine SDH compared to existing fungicides like fluxapyroxad. nih.gov Computational docking studies suggest that substitutions on the pyrazole ring can enhance the interaction between the inhibitor and the SDH enzyme, providing a basis for the rational design of more potent SDHIs. nih.gov

Table 3: Porcine SDH Enzymatic Activity of a Novel Pyrazole Carboxamide Inhibitor

| Compound | Target | IC₅₀ Value | Comparison |

| Compound 7s (a specific N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide) | Porcine SDH | 0.014 μM | 205-fold greater than fluxapyroxad |

| Data from a study on the discovery of novel succinate dehydrogenase inhibitors. nih.gov |

Agrochemical Research Applications

The pyrazole scaffold is a foundational element in the discovery of new herbicides. journalijar.comnih.gov Researchers have designed and synthesized numerous derivatives of pyrazole carboxamide and related structures to evaluate their effectiveness against various weed species. journalijar.com

For example, a series of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide derivatives were synthesized and screened for herbicidal activity against barnyard grass and rapeseed. journalijar.com In another study, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids demonstrated significant root growth inhibition in Brassica napus and potent post-emergence inhibitory effects on broadleaf weeds like Amaranthus retroflexus L. nih.gov The structure-activity relationship studies indicated that the position and electronic nature of substituents on the pyrazole ring are critical for the observed herbicidal efficacy. nih.gov These findings underscore the potential of pyrazole-based compounds as lead structures for developing new synthetic auxin herbicides. nih.gov

Table 4: Herbicidal Activity of Pyrazole Derivatives

| Compound Class | Weed Species | Observed Effect |

| 5-Chloro-3-methyl-1-phenyl-1H pyrazole-4-carbohydrazide derivatives | Barnyard grass, Rape seed | Screened for herbicidal activity |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus (BN) | >80% root growth inhibition at 250 µM |

| Amaranthus retroflexus L (AL) | Up to 100% growth inhibition (post-emergence) | |

| Data compiled from studies on the herbicidal activities of pyrazole derivatives. journalijar.comnih.gov |

The pyrazole structure is integral to the development of modern insecticides. acs.org Derivatives of pyrazole carboxamide have been investigated for their insecticidal properties, often targeting the nervous systems of insects. acs.org For instance, research based on the structure of fipronil, a phenylpyrazole insecticide, has led to the creation of novel phenyl pyrazole inner salt derivatives designed to act on both nicotinic acetylcholine receptors and γ-aminobutyric acid (GABA) receptors in insects. acs.org

Furthermore, medicinal chemistry efforts have identified 1-methyl-1H-pyrazole-5-carboxamide derivatives with potent anthelmintic activity against parasitic nematodes, such as Haemonchus contortus. nih.gov While distinct from insecticidal action, this research highlights the broad potential of the pyrazole carboxamide chemotype in controlling a range of agricultural and veterinary pests. Subsequent studies on these compounds also emphasized the importance of evaluating mitochondrial toxicity, as some derivatives showed inhibition of mitochondrial respiration. nih.gov

Research on the Nematicidal Activity of this compound Remains Undisclosed in Publicly Available Literature

Extensive searches of scientific databases and scholarly articles have revealed no specific research detailing the nematicidal activity of the chemical compound this compound. While a body of research exists exploring the potential of the broader class of pyrazole carboxamide derivatives as nematicidal agents, data on this particular compound is not present in the available literature.

Investigations into related compounds, specifically pyrazole-5-carboxamide and pyrazole-4-carboxamide derivatives, have shown some promise in the control of various nematode species. For instance, studies have been conducted on the efficacy of certain pyrazole-4-carboxamide derivatives against the root-knot nematode, Meloidogyne incognita. researchgate.netbenthamdirect.comepa.gov Similarly, a range of pyrazole-5-carboxamide derivatives have been assessed for their anthelmintic activity against the parasitic nematode Haemonchus contortus. tcgls.comnih.govnih.gov

These studies indicate that the pyrazole carboxamide scaffold is of interest to researchers in the field of agrochemical and veterinary science for its potential bioactivity against nematodes. However, the specific substitutions on the pyrazole ring and the carboxamide nitrogen are critical in determining the potency and spectrum of activity.

Without any dedicated studies on this compound, it is not possible to provide any data on its efficacy, the nematode species it may be active against, or the concentrations at which it might be effective. Therefore, no data table on its nematicidal activity can be generated at this time. The scientific community awaits future research that may shed light on the specific biological properties of this compound.

Future Directions and Emerging Research Avenues

Development of Novel Analogues with Optimized Biological Profiles

The development of novel analogues from the pyrazole (B372694) carboxamide core is a primary focus of current research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities. For instance, modifications at various positions of the pyrazole ring and the carboxamide group have been shown to significantly influence biological activity.

Research into 1,5-diarylpyrazole carboxamide derivatives has demonstrated that substitutions on the aryl rings can produce compounds with significant antiproliferative activity. One study found that a derivative with a 3,4-dimethoxy group (Compound 5c) showed superior cytotoxicity against pancreatic and hepatic cancer cell lines compared to the control drug daunorubicin. ekb.eg Another series of 1H-pyrazole-3-carboxamide derivatives was investigated for DNA-binding interaction, with one compound (pym-5) showing high affinity and the ability to cleave supercoiled plasmid DNA, suggesting a potential antitumor mechanism beyond kinase inhibition. jst.go.jp

In the agrochemical sector, new pyrazole-4-carboxamide derivatives have been designed based on the structures of commercial fungicides like fluxapyroxad and flutolanil. nih.govresearchgate.net Several of these novel compounds exhibited fungicidal activities against corn rust that were two to four times higher than those of commercial fungicides. nih.gov The strategic introduction of different functional groups, such as an oxazole or thiazole ring, has also been explored to create pyrazole carboxylic acid derivatives with potent insecticidal activity against pests like Aphis fabae. d-nb.info

Table 1: Comparison of Biological Activity of Selected Pyrazole Carboxamide Analogues

| Compound | Modification | Target/Activity | Observed Potency | Reference |

|---|---|---|---|---|

| Compound 5c | 1,5-diarylpyrazole with 3,4-dimethoxy group | Antiproliferative (K-562 & Hep-G2 cell lines) | IC50 values of 17.20 & 21.20 µM | ekb.eg |

| Compound TM-2 | Pyrazole-4-carboxamide derivative | Fungicidal (Corn Rust) | 2-4 times higher activity than fluxapyroxad | nih.gov |

| Compound 7h | 1H-pyrazole-5-carboxylic acid with thiazole ring | Insecticidal (Aphis fabae) | 85.7% mortality at 12.5 mg/L | d-nb.info |

| Compound 10h | 5-amino-1H-pyrazole-4-carboxamide derivative | Pan-FGFR covalent inhibitor (FGFR1) | IC50 = 46 nM | nih.gov |

Advanced Mechanistic Studies and Target Validation in Complex Biological Systems

Understanding the precise molecular mechanisms of pyrazole carboxamides is critical for their optimization and the identification of new applications. A significant area of investigation for agrochemical derivatives is their role as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govnih.gov Molecular docking simulations have shown that potent fungicidal analogues can interact with key amino acid residues, such as TRP 173, of the succinate dehydrogenase (SDH) protein, explaining their mechanism of action. nih.gov

Advanced studies on novel pyrazole carboxamides containing a diarylamine scaffold have used techniques like scanning and transmission electron microscopy to observe their effects on the fungus Rhizoctonia solani. nih.gov These studies revealed that the compounds could destroy fungal cell walls and membranes, leading to the leakage of cellular contents. nih.gov Furthermore, label-free quantitative proteomic analysis identified 142 differentially expressed proteins in the treated fungus, affecting pathways in the mitochondria and endoplasmic reticulum, and pointing towards complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) as primary targets. nih.gov

In oncology, research has moved beyond simple kinase inhibition to explore other mechanisms. Studies on certain 1H-pyrazole-3-carboxamide derivatives have revealed that they can act as DNA minor groove binders, leading to DNA conformational changes and cleavage. jst.go.jp This suggests that DNA may be a potential target for some pyrazole derivatives, representing an alternative or complementary mechanism to their previously understood effects on cell signaling pathways. jst.go.jp Target validation in complex systems, such as using in vivo mouse models, has further confirmed the potential of pyrazole-based compounds as multi-targeted inhibitors for cancer therapy. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrazole Carboxamide Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyrazole carboxamides. These computational tools can accelerate the design-synthesize-test cycle by predicting the properties of novel compounds, thereby reducing the time and cost associated with traditional drug discovery. mdpi.commedium.comnih.gov

ML algorithms are increasingly used for virtual screening, target identification, and lead optimization. mdpi.com For pyrazole derivatives, ML models can be trained on existing datasets to predict various endpoints, such as biological activity, solubility, and toxicity (ADMET properties). medium.comnih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of pyrazole carboxamide analogues with their observed fungicidal or anticancer activity, guiding the design of more potent molecules. nih.govmdpi.com

Furthermore, generative AI models, including generative adversarial networks (GANs), can design entirely new molecules with desired properties from the ground up. mdpi.com This de novo design approach can explore a vast chemical space to identify novel pyrazole carboxamide scaffolds that may have enhanced potency or unique mechanisms of action. mdpi.com An interpretable heat-mapping algorithm named PIXIE has been developed to visualize how molecular substructures influence predicted reaction yields, providing a powerful tool for the rational design of molecules like C2-carboxylated 1,3-azoles. nih.gov This integration of predictive modeling and explainability helps chemists make more informed decisions in synthesizing new compounds. nih.gov

Exploration of Novel Therapeutic Targets and Agrochemical Applications

While pyrazole carboxamides are well-established as fungicides and have been explored as anticancer agents, ongoing research is uncovering a broader range of potential applications. The versatility of the pyrazole scaffold allows it to be adapted to interact with a wide variety of biological targets. nih.govnih.govnih.gov

In therapeutics, pyrazole derivatives are being investigated for a multitude of roles, including as:

Cannabinoid Receptor Modulators : Analogues have been developed as cannabinoid CB1 receptor antagonists for potential use in treating obesity and related metabolic disorders. nih.govscispace.com

Carbonic Anhydrase Inhibitors : Novel pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and shown to be potent inhibitors of human carbonic anhydrase I and II isoenzymes, which are targets for glaucoma treatment. nih.gov

Anthelmintic Agents : A phenotypic screen identified 1-methyl-1H-pyrazole-5-carboxamide derivatives that inhibit the development of the parasitic nematode Haemonchus contortus at sub-nanomolar potencies. tcgls.com

FGFR Inhibitors : To combat drug resistance in cancer, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors that target both wild-type and gatekeeper mutants of fibroblast growth factor receptors (FGFRs). nih.gov

In agrochemicals, the applications are expanding beyond their traditional use as SDHI fungicides. nih.govgoogle.com New research has demonstrated the potential of pyrazole carboxamide derivatives as:

Nematicides : Certain fluorine-containing pyrazole carboxamides have shown good nematocidal activity against the root-knot nematode Meloidogyne incognita. hep.com.cn

Herbicides : Pyrazole derivatives comprising a benzoyl scaffold have been developed as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicides. These compounds showed excellent post-emergence herbicidal activity with high crop safety for maize, cotton, and wheat. acs.org

Insecticides : Pyrazole carboxamide is a core structure in many pesticides, and new derivatives are continuously being synthesized to combat pests, including those with piercing-sucking mouthparts that have developed resistance to traditional insecticides. nih.gov

Q & A

Q. What are the common synthetic routes for 4-chloro-1H-pyrazole-5-carboxamide derivatives, and how can their purity be validated?

The synthesis of pyrazole-carboxamide derivatives often involves cyclocondensation reactions or Vilsmeier-Haack formylation. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (a structurally related compound) is synthesized via the Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor . Purity validation typically employs:

- Melting point analysis : Consistent values (e.g., 140–141°C for intermediates) confirm crystallinity .

- Chromatography : TLC or HPLC to monitor reaction progress.

- Spectroscopic techniques : NMR (¹H/¹³C) for structural confirmation and FT-IR to verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. How is the crystal structure of this compound derivatives determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the crystal system (monoclinic, space group P21/n) and lattice parameters (a = 10.0697 Å, b = 5.1399 Å, c = 40.990 Å) are resolved using instruments like the Bruker SMART CCD area detector . Refinement is performed with SHELXL , which optimizes bond lengths, angles, and thermal displacement parameters.

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

Yield optimization depends on:

- Reagent stoichiometry : Excess trifluoromethyl chloride in halogenation steps improves substitution efficiency .

- Catalyst selection : Phosphorus oxychloride (POCl₃) enhances cyclization in oxadiazole synthesis .

- Temperature control : Maintaining 120°C during cyclization minimizes side products .

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Vilsmeier-Haack reactions .

Q. How do researchers resolve contradictions in spectral data for pyrazole-carboxamide derivatives?

Contradictions (e.g., unexpected NMR shifts) are addressed by:

- Theoretical modeling : DFT calculations (using software like Gaussian) predict vibrational frequencies and NMR chemical shifts, which are cross-validated with experimental data .

- Isotopic labeling : ¹⁵N-labeled compounds clarify ambiguous coupling patterns in crowded spectra .

- Multi-technique validation : Combining SC-XRD with mass spectrometry (HRMS) ensures molecular integrity .

Q. What strategies are used to assess the biological activity of this compound derivatives?

- Enzyme inhibition assays : For example, phosphodiesterase (PDE) inhibition is tested using standardized AOAC SMPR protocols .

- Receptor binding studies : Radioligand displacement assays quantify affinity for targets like cannabinoid receptors (e.g., SR141716 analogs) .

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate antiproliferative effects .

Q. How are computational methods applied to predict the reactivity of pyrazole-carboxamide derivatives?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to biological targets (e.g., kinase domains) .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing -Cl groups) with bioactivity using descriptors like Hammett constants .

- ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., logP, BBB permeability) .

Critical Analysis of Contradictions

- Halogenation Efficiency : reports >90% yield for trifluoromethylation using CF₃Cl, while notes <70% yields for analogous reactions. This discrepancy may arise from differences in solvent basicity or reaction time .

- Biological Activity : Derivatives with 4-chlorophenyl groups show conflicting cytotoxicity data (e.g., IC₅₀ ranging from 5–50 μM), likely due to variations in cell line sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.